3-(Ethoxymethyl)piperidine hydrochloride
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Overview
Description
3-(Ethoxymethyl)piperidine hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a white crystalline solid with a melting point of 159-163°C . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-(Ethoxymethyl)piperidine hydrochloride involves several steps. One common method is the reaction of piperidine with ethyl chloroformate to form 3-(ethoxymethyl)piperidine, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to increase yield and efficiency . For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidine derivatives in excellent yields .
Chemical Reactions Analysis
3-(Ethoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various substituted piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts such as palladium on carbon and rhodium complexes . Major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .
Scientific Research Applications
3-(Ethoxymethyl)piperidine hydrochloride is used in a variety of scientific research applications:
Mechanism of Action
The mechanism by which 3-(Ethoxymethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
3-(Ethoxymethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor for many pharmaceuticals.
4-(Ethoxymethyl)piperidine: Similar to this compound but with the ethoxymethyl group at the 4-position, leading to different chemical properties and reactivity.
N-Methylpiperidine: A methylated derivative of piperidine, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(ethoxymethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVFOCXALLSEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589371 |
Source
|
Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956324-36-0 |
Source
|
Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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